

# Pecavaptan (BAY 1753011) chemical structure and properties

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## Compound of Interest

Compound Name: Pecavaptan

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## Pecavaptan (BAY 1753011): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pecavaptan** (BAY 1753011) is an investigational, orally active, small molecule functioning as a dual antagonist of the vasopressin V1a and V2 receptors.[1][2][3] Developed by Bayer, it has been evaluated for the treatment of congestive heart failure.[2][4] By simultaneously blocking both V1a and V2 receptors, **Pecavaptan** aims to offer a balanced therapeutic approach by combining the aquaretic effects of V2 receptor antagonism with the potential hemodynamic benefits of V1a receptor blockade.[1] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **Pecavaptan**.

### Chemical Structure and Properties

**Pecavaptan** is a complex heterocyclic molecule containing chlorobenzene and triazole moieties.

### Chemical Structure

**Figure 1:** 2D Chemical Structure of **Pecavaptan** (BAY 1753011)

### Chemical and Physicochemical Properties

A summary of the known chemical and physicochemical properties of **Pecavaptan** is provided in the table below. Experimentally determined properties such as melting point, boiling point, and pKa are not readily available in the public domain.

Property	Value	Reference(s)
IUPAC Name	N/A	
Synonyms	BAY 1753011, BAY-1753011	[4]
CAS Number	1914998-56-3	[1]
Molecular Formula	C <sub>22</sub> H <sub>19</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>6</sub> O <sub>3</sub>	[4]
Molecular Weight	543.33 g/mol	[4]
SMILES	O--INVALID-LINK-- CN1C(C2=CC=C(Cl)C=C2)=N N(CC3=NN(C4=CC(Cl)=CC=C 4)C(--INVALID-LINK-- C)=N3)C1=O	[1]
Predicted LogP	N/A	
Predicted Solubility	N/A	
Predicted pKa	N/A	

## Pharmacological Properties

### Mechanism of Action

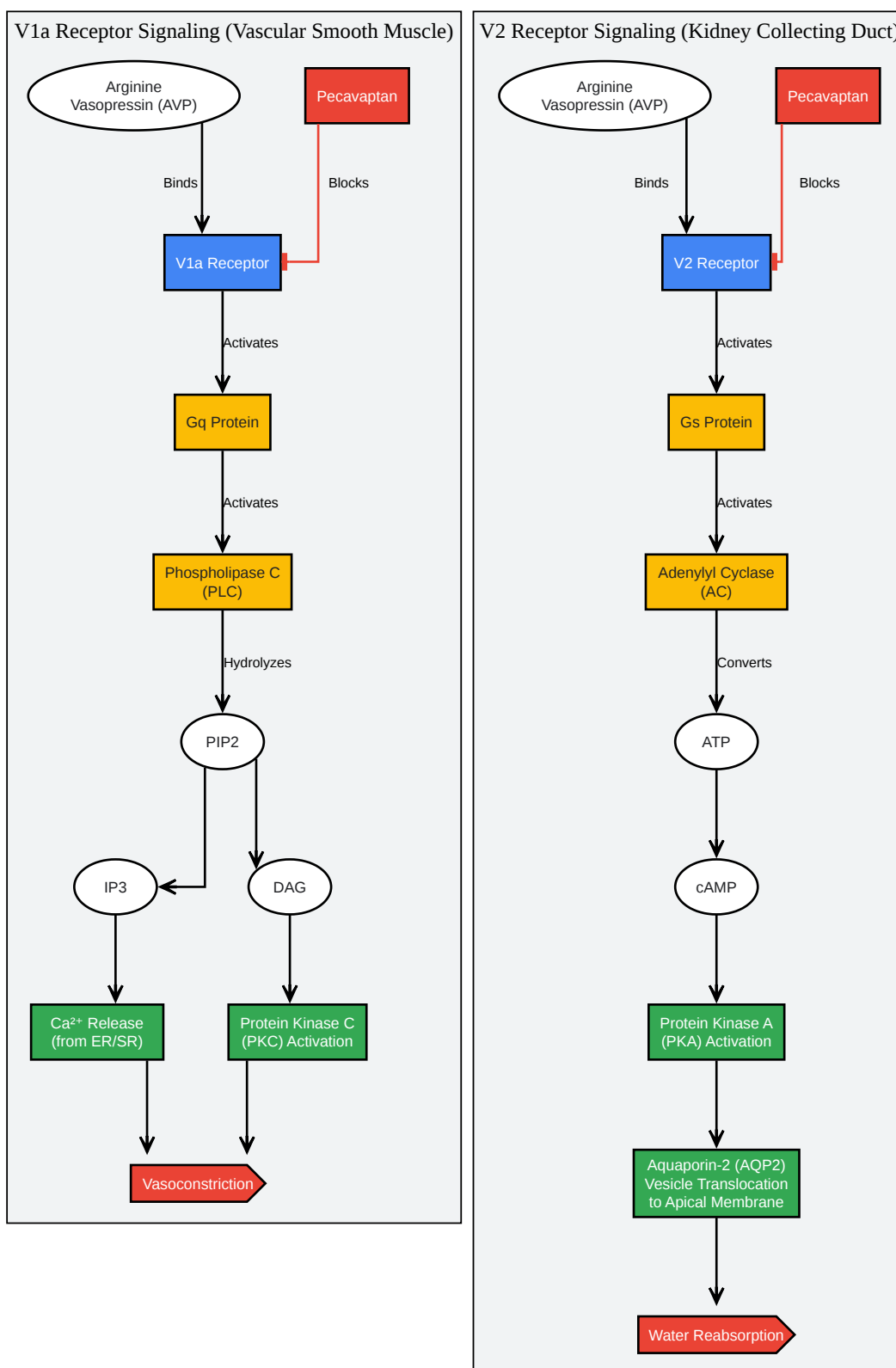
**Pecavaptan** is a potent and balanced dual antagonist of the vasopressin V1a and V2 receptors.[1] Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis and vascular tone. Its effects are mediated through V1a and V2 receptors, which are G-protein coupled receptors (GPCRs).

- **V1a Receptor Antagonism:** V1a receptors are primarily located on vascular smooth muscle cells. Their activation by AVP leads to vasoconstriction via the Gq signaling pathway. By blocking V1a receptors, **Pecavaptan** is expected to counteract this vasoconstriction, leading to a reduction in systemic vascular resistance and afterload.

- **V2 Receptor Antagonism:** V2 receptors are predominantly found in the principal cells of the kidney's collecting ducts. AVP binding to V2 receptors activates the Gs signaling pathway, leading to the insertion of aquaporin-2 water channels into the apical membrane and subsequent water reabsorption. **Pecavaptan**'s antagonism of V2 receptors inhibits this process, resulting in aquaresis (the excretion of electrolyte-free water) and a reduction in fluid retention.

## Signaling Pathways

The antagonistic action of **Pecavaptan** on the V1a and V2 receptor signaling pathways is depicted below.



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**Figure 2: Pecavaptan's Antagonism of Vasopressin Signaling Pathways**

## Receptor Binding Affinity and In Vitro Potency

**Pecavaptan** demonstrates high affinity and potent antagonism at both human and canine vasopressin receptors.

Target	Assay Type	Value (nM)	Reference(s)
Human V1a Receptor	Ki	0.5	[1]
Human V2 Receptor	Ki	0.6	[1]
Human V1a Receptor	IC <sub>50</sub>	3.6	[1]
Human V2 Receptor	IC <sub>50</sub>	1.7	[1]
Canine V1a Receptor	IC <sub>50</sub>	4.4	[1]
Canine V2 Receptor	IC <sub>50</sub>	1.3	[1]

## Preclinical and Clinical Data

### In Vivo Studies in a Canine Model of Heart Failure

The efficacy of **Pecavaptan** was evaluated in a canine tachypacing-induced model of heart failure.

In conscious dogs with heart failure, a single intravenous dose of **Pecavaptan** resulted in significant improvements in cardiac output and a reduction in total peripheral resistance compared to placebo.

Parameter	Change with Pecavaptan (0.01-0.3 mg/kg IV)	P-value vs. Placebo	Reference(s)
Cardiac Output (CO)	+0.26 ± 0.17 L/min	0.0086	
Cardiac Index (CI)	+0.58 ± 0.39 L/min/m <sup>2</sup>	0.009	
Total Peripheral Resistance (TPR)	-5348.6 ± 3601.3 dyn·s/cm <sup>5</sup>	< 0.0001	

## Clinical Trials

**Pecavaptan** has been investigated in a Phase II clinical trial, AVANTI (NCT03901729), in patients with congestive heart failure.<sup>[4]</sup>

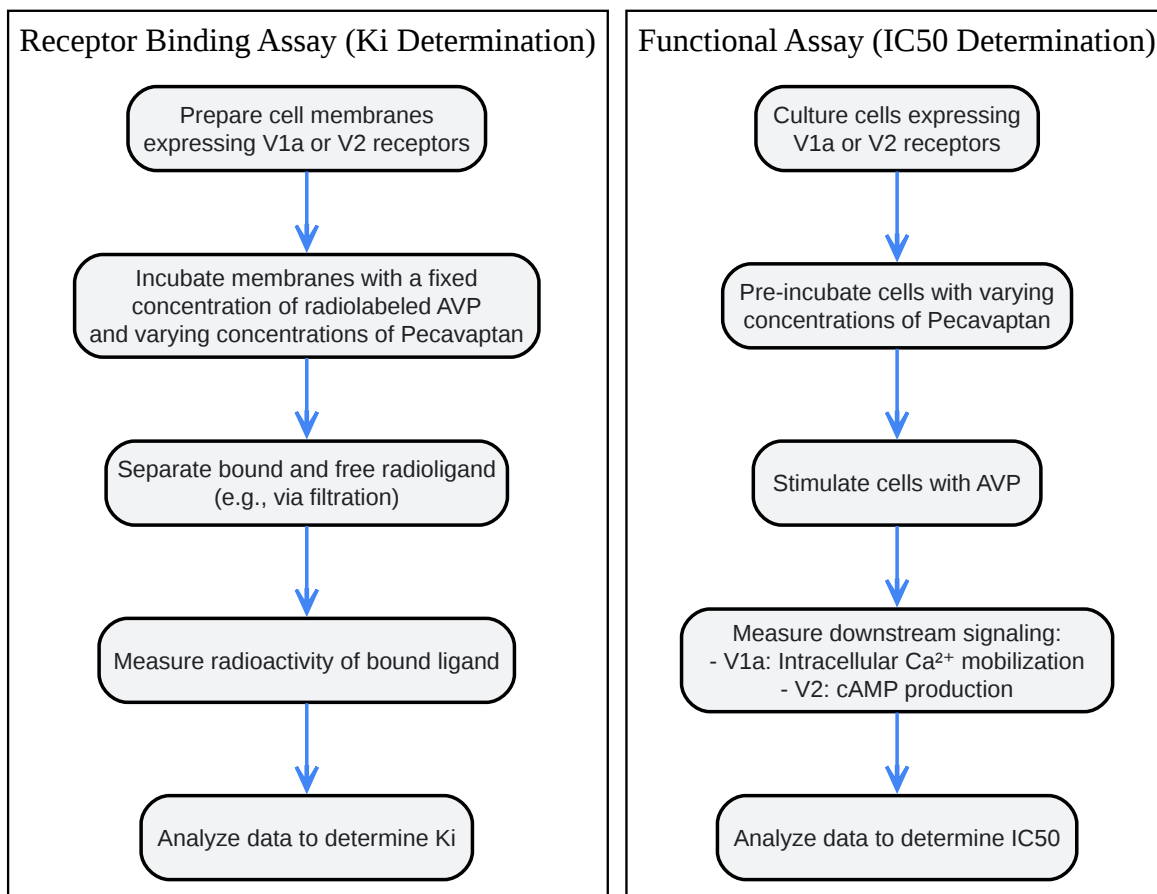
The AVANTI trial was a multicenter, randomized, double-blind, active and placebo-controlled study designed to assess the efficacy of **Pecavaptan** in patients with heart failure and persistent congestion. The trial consisted of two parts:

- Part A: Patients received **Pecavaptan** or placebo as adjunctive therapy to standard of care for 30 days.
- Part B: Patients were randomized to either continue with furosemide or switch to **Pecavaptan** as monotherapy for an additional 30 days.

## Experimental Protocols

### In Vitro Receptor Binding and Functional Assays

While specific, detailed protocols for the **Pecavaptan** studies are not publicly available, a general methodology for vasopressin receptor binding and functional assays is described below.

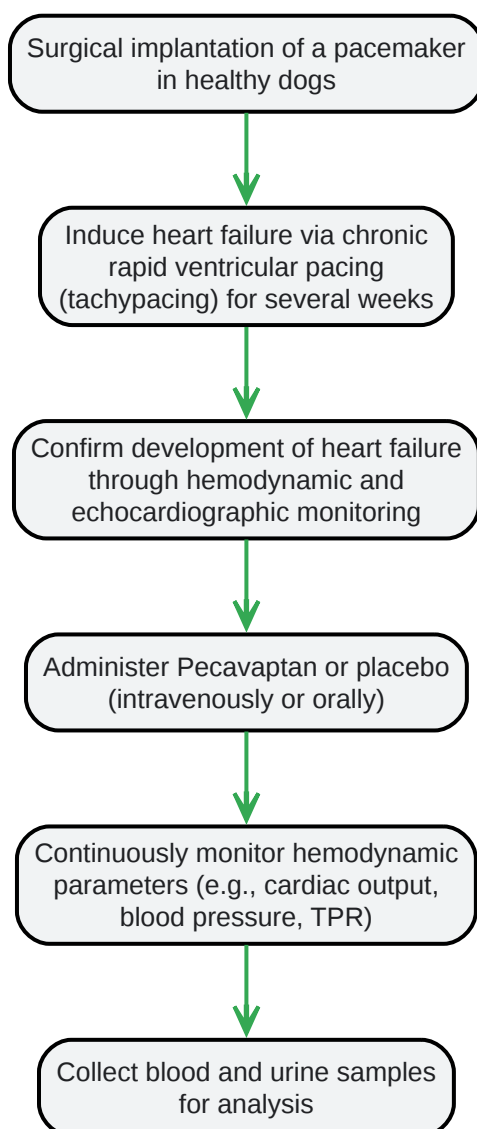


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**Figure 3:** General Workflow for In Vitro Receptor Assays

## Canine Tachypacing-Induced Heart Failure Model

The in vivo studies of **Pecavaptan** utilized a well-established canine model of heart failure induced by rapid cardiac pacing.



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**Figure 4:** Experimental Workflow for the Canine Heart Failure Model

## Conclusion

**Pecavaptan** is a novel dual vasopressin V1a/V2 receptor antagonist with a promising pharmacological profile for the potential treatment of congestive heart failure. Its balanced antagonism offers the possibility of both effective aquaresis and beneficial hemodynamic effects. The preclinical data in a canine model of heart failure demonstrated improvements in cardiac function. Further clinical evaluation will be necessary to fully elucidate its therapeutic potential and safety profile in patients.



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## References

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